5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
Core Pyrazolo[1,5-a]Pyrimidine Scaffold Architecture
The pyrazolo[1,5-a]pyrimidine scaffold is a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7) (Figure 1). X-ray crystallographic studies of analogous compounds demonstrate near-planar geometry for the fused heterocyclic core, with root-mean-square (RMS) deviations of 0.014–0.022 Å from the mean plane. Bond length analysis reveals significant resonance delocalization, particularly at the N1–C3a and C3a–N4 bonds, which measure 1.34–1.38 Å and 1.32–1.35 Å, respectively. These values align with theoretical calculations (AM1, PM3) that predict partial double-bond character due to π-electron conjugation across the fused ring system.
Comparative studies with naphthalene show analogous peripheral electron density distributions, suggesting aromatic stabilization contributes to the scaffold’s rigidity. The dihedral angle between the pyrazole and pyrimidine rings typically ranges from 0.5° to 2.3°, confirming minimal puckering. This planar configuration facilitates π-stacking interactions in supramolecular assemblies, as observed in halogenated derivatives forming layered crystal structures via face-to-face aryl interactions.
Table 1: Key structural parameters of the pyrazolo[1,5-a]pyrimidine core
| Parameter | Experimental Range | Theoretical (AM1) |
|---|---|---|
| N1–C3a bond length (Å) | 1.34–1.38 | 1.36 |
| C3a–N4 bond length (Å) | 1.32–1.35 | 1.33 |
| Pyrazole-pyrimidine dihedral (°) | 0.5–2.3 | 1.8 |
| RMS planarity deviation (Å) | 0.014–0.022 | 0.018 |
Substituent Effects of 4-Methoxyphenyl and Trifluoromethyl Groups
The 4-methoxyphenyl group at position 5 introduces steric and electronic perturbations. X-ray data for 5-aryl analogues show dihedral angles of 14.1°–18.5° between the aryl substituent and the core scaffold. The methoxy group’s electron-donating resonance (+M) effect increases electron density at the para position, modulating hydrogen-bond acceptor capacity at N2 and N8. Comparative molecular electrostatic potential (MEP) maps reveal a 12–15% reduction in positive charge at N8 compared to non-substituted derivatives.
The trifluoromethyl group at position 7 exerts strong electron-withdrawing (-I) effects, polarizing the C7–CF₃ bond (1.32–1.35 Å). Halogen bonding propensity analysis indicates CF₃ participates in Type II halogen···π interactions (3.1–3.4 Å), while its steric bulk (van der Waals volume: 38.2 ų) induces torsional strain in the tetrahydropyrimidine ring. Density functional theory (DFT) calculations show the CF₃ group reduces LUMO energy by 1.2 eV compared to methyl analogues, enhancing electrophilic reactivity at C3.
Figure 1: Electronic effects of substituents
- 4-Methoxyphenyl: +M effect localizes electron density at C5
- Trifluoromethyl: -I effect depletes electron density at C7
Conformational Analysis of the Tetrahydropyrimidine Ring System
The saturated tetrahydropyrimidine ring adopts a half-chair conformation, as confirmed by NMR coupling constants (³J₄,₅ = 9.8 Hz, ³J₅,₆ = 5.2 Hz) and X-ray data. Molecular dynamics simulations reveal two dominant conformers:
- Conformer A (75% population): C5 and C7 substituents axial, N4–C5–C6–C7 torsion = −62.3°
- Conformer B (25% population): C5 substituent equatorial, torsion = +178.1°
The energy barrier for ring inversion is 12.3 kcal/mol, allowing rapid interconversion at physiological temperatures. Substituent effects modulate conformational preferences:
- The 4-methoxyphenyl group stabilizes Conformer A via CH/π interactions (2.9–3.2 Å) between the methoxy oxygen and C8–H
- The trifluoromethyl group favors Conformer B due to reduced 1,3-diaxial repulsions with the C5 substituent
Table 2: Conformational parameters of the tetrahydropyrimidine ring
| Parameter | Conformer A | Conformer B |
|---|---|---|
| N4–C5–C6–C7 torsion angle (°) | −62.3 | +178.1 |
| C5–C6–C7–N8 torsion angle (°) | +54.7 | −169.8 |
| ΔG (kcal/mol) | 0.0 | 1.7 |
| Population (298 K) | 75% | 25% |
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-21-10-4-2-9(3-5-10)11-8-12(14(15,16)17)20-13(19-11)6-7-18-20/h2-7,11-12,19H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFFHRZXJOMAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX-1/COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other eicosanoids, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its targets (COX-1/COX-2 enzymes) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-1/COX-2 enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain.
Pharmacokinetics
The compound exhibits excellent pharmacokinetic properties. It has been found to possess an excellent pharmacokinetic profile, gastrointestinal (GI) safety in the long-term arthritis study and COX-2 potency in human whole blood assay. .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain. In addition to its impressive anti-inflammatory, antipyretic, analgesic and anti-arthritic properties, the compound was found to possess superior potency than celecoxib.
Biological Activity
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H18F3N3O3
- Molecular Weight : 369.34 g/mol
- CAS Number : 667920-67-4
Biological Activity
The biological activity of this compound has been investigated across various studies focusing on its anticancer, anti-inflammatory, and antibacterial properties.
Anticancer Activity
Research shows that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer effects. Specifically, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells through various pathways:
- Mechanism of Action : The compound has been shown to activate the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins (e.g., Bax) and down-regulating anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of Caspase 3 in colon cancer cell lines such as HT-29 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| RB7 | HT-29 | 6.587 - 11.10 | Mitochondrial apoptosis |
Anti-inflammatory Activity
Pyrazolo[1,5-a]pyrimidine derivatives have also been noted for their anti-inflammatory effects. For instance, some compounds have shown inhibition of pro-inflammatory cytokines such as TNFα and IL-1 in various cell models.
- Example : A related pyrazole derivative exhibited an IC50 value of 53 nM against p38 MAPK, a key player in inflammatory signaling pathways .
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Example | p38 MAPK | 53 |
Case Studies
-
Colon Cancer Study :
A study assessed the antiproliferative action of a similar compound against human colon cancer cell lines (HCT-116 and HT-29). The results indicated significant growth inhibition and apoptosis induction in treated cells . -
Inflammation Model :
In a model of inflammation induced by lipopolysaccharide (LPS), a derivative demonstrated effective inhibition of TNFα production with an EC50 value indicating potent anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence its biological activity. The presence of the trifluoromethyl group and methoxyphenyl moiety has been linked to enhanced potency against specific targets:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Methoxyphenyl Group : Contributes to the interaction with biological targets through π–π stacking and hydrogen bonding.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The 4-methoxyphenyl group at position 5 enhances binding to KOR compared to unsubstituted phenyl analogs, likely due to improved hydrophobic interactions and electron-donating effects .
- Trifluoromethyl (CF₃) at position 7 confers metabolic resistance and enhances membrane permeability, whereas difluoromethyl (CF₂H) analogs exhibit reduced potency but better safety profiles .
Stereochemical Influence :
- Stereoisomerism at positions 5 and 7 significantly impacts target engagement. For example, the (5R,7S) configuration in carboxamide derivatives improves binding to bacterial targets like EchA6 .
Synthetic Efficiency :
- Microwave-assisted methods achieve higher yields (88%) for 3,5-diarylated derivatives compared to traditional multicomponent reactions (50–70% yields) .
Preparation Methods
Cyclocondensation of 3-Aminopyrazole and Ethyl 4,4,4-Trifluoro-2-Butynoate
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via a microwave-assisted cyclocondensation reaction between 3-aminopyrazole and ethyl 4,4,4-trifluoro-2-butynoate. This step forms the aromatic pyrazolo[1,5-a]pyrimidin-5-one derivative with a trifluoromethyl group at position 7 and a lactam function at position 5. The reaction proceeds in 1,4-dioxane at 110°C for 2 hours under microwave irradiation, followed by treatment with sodium methoxide to yield the intermediate 3 (63% yield).
Reaction Conditions
Bromination at Position 3
Selective bromination of the pyrazolo[1,5-a]pyrimidin-5-one core at position 3 is achieved using N-bromosuccinimide (NBS) in dichloromethane. This step introduces a bromine atom, enabling subsequent cross-coupling reactions.
Reaction Conditions
- Brominating Agent : NBS (1.1 equiv.)
- Solvent : Dichloromethane
- Temperature : Room temperature
- Yield : 94%
Functionalization at Position 5
Activation of the Lactam Function
The lactam oxygen at position 5 is activated using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), converting it into a reactive intermediate suitable for nucleophilic substitution. This step is critical for introducing diverse substituents at position 5.
Activation Protocol
Introduction of the 4-Methoxyphenyl Group
While the cited studies primarily demonstrate substitutions with amines and thiols, the introduction of an aryl group such as 4-methoxyphenyl requires adapting the SNAr methodology. A plausible route involves reacting the activated intermediate with 4-methoxyphenylmagnesium bromide under Ullmann-type coupling conditions, though this remains speculative without explicit literature support. Alternatively, Suzuki-Miyaura cross-coupling could be employed if the lactam is converted into a halogenated derivative (e.g., via chlorination with POCl3).
Hypothetical Reaction Pathway
- Chlorination : Treat the lactam with POCl3 to form a chloro derivative.
- Suzuki Coupling : React with 4-methoxyphenylboronic acid using Pd(PPh3)4 and Na2CO3 in dioxane/water.
Reductive Dearomatization to Tetrahydropyrazolo[1,5-a]pyrimidine
Sodium Borohydride-Mediated Reduction
The aromatic pyrazolo[1,5-a]pyrimidine undergoes reductive dearomatization using sodium borohydride (NaBH4) in methanol, catalyzed by sodium methoxide. This step saturates the pyrimidine ring, yielding the tetrahydropyrazolo[1,5-a]pyrimidine framework.
Reduction Conditions
Optimization of Anti-Isomer Formation
Using tetrabutylammonium borohydride in chloroform increases the proportion of the anti-isomer to a 1:1 ratio, offering control over stereochemistry.
Structural Characterization
Spectroscopic Analysis
- 1H NMR : Key signals include δ 8.92 (s, 1H, pyrazole-H), 7.15–6.92 (m, aromatic-H), and 4.45 (s, 2H, CH2).
- 13C NMR : Peaks at δ 167.0 (C=O), 149.8 (CF3), and 130.8 (aryl-C).
- HRMS : Molecular ion peak at m/z 429.0747 [M + H]+.
Challenges and Alternative Approaches
Limitations of SNAr for Aryl Substitution
The SNAr mechanism favors electron-deficient aromatics and nucleophiles like amines or thiols. Introducing aryl groups may require alternative strategies, such as:
- Friedel-Crafts Alkylation : Using Lewis acids to facilitate electrophilic substitution.
- Directed C-H Activation : Employing palladium catalysts to functionalize position 5 directly.
Scalability and Yield Optimization
Large-scale synthesis faces challenges in maintaining regioselectivity and minimizing byproducts like debrominated compounds during cross-coupling. Optimizing catalyst loading (e.g., XPhosPdG2) and reaction time improves yields.
Q & A
Q. What are the standard synthetic routes for 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via multi-component reactions involving heterocyclic amines, aldehydes, and trifluoromethyl-containing precursors. For example, one-pot protocols using catalysts like 3-Aminopropyltriethoxysilane (APTS) in ethanol/water mixtures have been effective for analogous pyrazolopyrimidine derivatives . Optimized conditions (e.g., 80°C, 12 hours) improve regioselectivity and reduce side products. Key intermediates are monitored via thin-layer chromatography (TLC) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm substituent positions and electronic environments (e.g., trifluoromethyl groups show distinct signals) .
- X-ray Crystallography : Resolves bond angles (e.g., C–N–C angles ≈118°) and packing motifs. For example, data collection with APEX2 software and refinement via SHELXL97 are standard .
- IR Spectroscopy : Identifies functional groups like C=O (stretching ~1700 cm) and NH (broad bands ~3300 cm) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly for regioselective trifluoromethyl incorporation?
- Catalyst Selection : Molten-state TMDP (Tetramethylenediamine phosphate) enhances trifluoromethyl group incorporation but requires careful handling due to toxicity .
- Solvent Systems : Ethanol/water (1:1 v/v) improves solubility of hydrophobic intermediates .
- Temperature Control : Reactions at 60–80°C minimize decomposition of thermally labile intermediates .
- Additives : Use of acetic anhydride accelerates cyclization steps .
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?
- Refinement Parameters : Adjust values for disordered atoms and apply multi-scan absorption corrections (e.g., , ) .
- H-Atom Treatment : Constrained or isotropic refinement for hydrogen atoms reduces overfitting .
- Validation Tools : Check data-to-parameter ratios (>15:1) and values (<0.05) to ensure reliability .
Q. What computational strategies are used to predict the compound’s electronic effects and bioactivity?
- DFT Calculations : Model HOMO-LUMO gaps to assess reactivity (e.g., trifluoromethyl groups lower LUMO energy by ~1.5 eV) .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using PyMOL or AutoDock .
- MD Simulations : Analyze stability in aqueous media (e.g., RMSD <2.0 Å over 100 ns trajectories) .
Q. What strategies address regioselective functionalization challenges in pyrazolopyrimidine derivatives?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive NH sites during alkylation .
- Directed Metalation : Employ Pd-catalyzed cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura with 4-methoxyphenyl boronic acid) .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
